1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde
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Overview
Description
1-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde, also known as 4-BPPC, is an important organic compound used in scientific research. It is a brominated aromatic aldehyde and is widely used in organic synthesis and as a reagent in various laboratory experiments. 4-BPPC is used in various scientific fields, including organic synthesis, pharmaceuticals, and biochemistry. It is also used in a variety of laboratory experiments, such as the synthesis of various compounds and the study of biochemical and physiological effects.
Scientific Research Applications
Photophysical Studies
- Solvatochromic and Single Crystal Studies : The structure and photophysical properties of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been explored. X-ray diffraction analysis was used to determine its structure, and the compound exhibited varying emission spectra in different solvents, indicating potential applications in spectroscopy and materials science (Singh et al., 2013).
Synthetic Chemistry Applications
New Synthesis Methods for Fluoropyrroles : Efficient preparation of fluoropyrroles, including 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, from related bromomethyl-pyrrolines showcases advancements in synthetic routes for pyrrole derivatives. This highlights the adaptability of these compounds in organic synthesis (Surmont et al., 2009).
Intermediates for Chemical Transformation : The synthesis of 1-aroylmethylpyrroles from bromo-1-(2-aminophenyl)ethan-1-one and substituted 1H-pyrroles shows the utility of these compounds as intermediates in further chemical transformations (Karousis et al., 2008).
Biological Applications
Antimicrobial Activity : The synthesis and characterization of heteroaryl pyrazole derivatives, and their subsequent reaction with chitosan to form Schiff bases, revealed antimicrobial activities against various bacteria and fungi. This suggests potential applications in biomedical research and pharmaceuticals (Hamed et al., 2020).
Anion Binding Properties : Tetrakis(1H-pyrrole-2-carbaldehyde) receptors synthesized from commercially available materials demonstrated high affinity for certain anions. This finding has implications for chemical sensing and environmental monitoring (Deliomeroglu et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and it is overexpressed in several tumor cell lineages . Topo IB is an enzyme that alters the topologic states of DNA during transcription .
Mode of Action
The gold (iii) complex of the related compound 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone has been shown to inhibit trxr and topo ib . The affinity of the complex for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
For instance, TrxR is involved in the regulation of cellular redox balance, and its inhibition could disrupt this balance and lead to cell death . Similarly, the inhibition of Topo IB could interfere with DNA replication and transcription, leading to cell death .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and be bbb permeant . Its logP values range from 2.56 to 3.77, indicating moderate to high lipophilicity .
Result of Action
The related compound 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone and its gold (iii) complex have been found to be highly cytotoxic against various cancer cell lines . The inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .
properties
IUPAC Name |
1-(4-bromophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHGANONCNBUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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